3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both imidazolidinone and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method involves the reaction of an indole derivative with an imidazolidinone precursor under specific conditions. The reaction may require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole and imidazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the imidazolidinone group can form hydrogen bonds and other interactions that stabilize the compound within its target site .
Comparison with Similar Compounds
Similar Compounds
2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid: This compound shares the imidazolidinone moiety but differs in the acetic acid group.
3-methyl-2,4-dioxo-1-propan-2-yl-6-[2-(trifluoromethyl)phenyl]: This compound has a similar imidazolidinone structure but includes a trifluoromethyl group.
Uniqueness
3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the combination of the indole and imidazolidinone moieties, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C25H28N4O3/c1-16(2)17-7-9-19(10-8-17)29-24(31)22(28-25(29)32)11-12-23(30)26-14-13-18-15-27-21-6-4-3-5-20(18)21/h3-10,15-16,22,27H,11-14H2,1-2H3,(H,26,30)(H,28,32) |
InChI Key |
UNRDOZKYCUNGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.